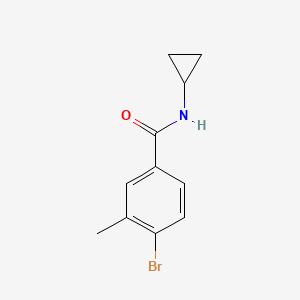

4-bromo-N-cyclopropyl-3-methylbenzamide

Overview

Description

4-bromo-N-cyclopropyl-3-methylbenzamide is a chemical compound with the CAS Number: 1564656-09-2 . It has a molecular weight of 254.13 . It is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-bromo-N-cyclopropyl-3-methylbenzamide is1S/C11H12BrNO/c1-7-6-8 (2-5-10 (7)12)11 (14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

4-bromo-N-cyclopropyl-3-methylbenzamide is a solid at room temperature . It has a molecular weight of 254.13 . The compound should be stored at a temperature between 2-8°C .Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

The primary target of the compound 4-bromo-N-cyclopropyl-3-methylbenzamide is phosphodiesterase 10A (PDE10A) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic nucleotides .

Mode of Action

4-bromo-N-cyclopropyl-3-methylbenzamide acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, the compound prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This alteration in cyclic nucleotide levels can result in changes to cellular signaling and function .

Biochemical Pathways

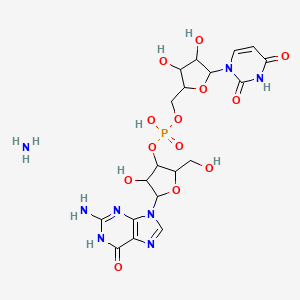

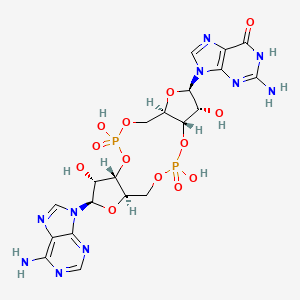

The inhibition of PDE10A by 4-bromo-N-cyclopropyl-3-methylbenzamide affects the cyclic nucleotide signaling pathway . Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), are key secondary messengers in many biological processes, including neural signaling . By increasing the levels of these cyclic nucleotides, 4-bromo-N-cyclopropyl-3-methylbenzamide can influence various downstream effects, potentially impacting neuronal function and communication .

Pharmacokinetics

These properties would greatly influence the bioavailability of the compound, determining how much of the administered dose reaches the target site in the brain .

Result of Action

The molecular and cellular effects of 4-bromo-N-cyclopropyl-3-methylbenzamide’s action are largely dependent on the specific cellular context and the status of the cyclic nucleotide signaling pathway . By inhibiting PDE10A and altering cyclic nucleotide levels, the compound could potentially modulate neuronal signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-N-cyclopropyl-3-methylbenzamide. For instance, conditions such as temperature and pH could impact the compound’s stability and activity . Furthermore, the presence of other substances, such as oxidizing agents, should be avoided as they could potentially react with the compound . The compound is also combustible, indicating that it should be kept away from heat, flames, and sparks .

properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-6-8(2-5-10(7)12)11(14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDMXQWPICMTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-cyclopropyl-3-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)

![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)

![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)

![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)